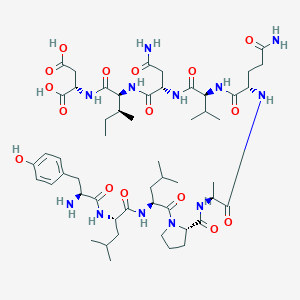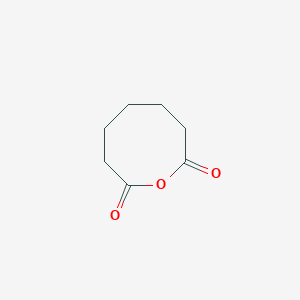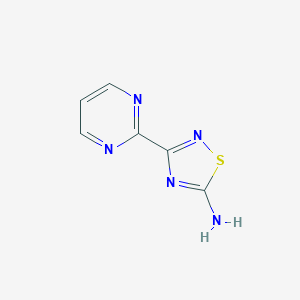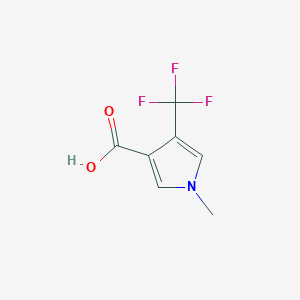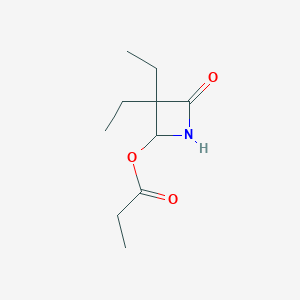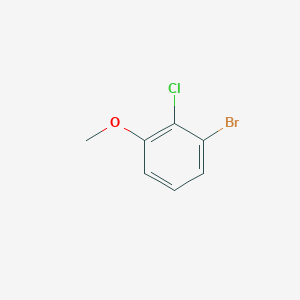
1-Bromo-2-chloro-3-methoxybenzene
Descripción general
Descripción
1-Bromo-2-chloro-3-methoxybenzene is a chemical compound with the molecular formula C7H6BrClO . It is also known by other names such as 3-Bromo-2-chloroanisole and Benzene, 1-bromo-2-chloro-3-methoxy .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-chloro-3-methoxybenzene consists of a benzene ring with bromo, chloro, and methoxy substituents . The exact mass of the molecule is 219.92906 g/mol .Physical And Chemical Properties Analysis
1-Bromo-2-chloro-3-methoxybenzene has a molecular weight of 221.48 g/mol . It has a density of 1.6±0.1 g/cm³, a boiling point of 235.8±20.0 °C at 760 mmHg, and a flash point of 96.4±21.8 °C . It has one freely rotating bond and one hydrogen bond acceptor .Aplicaciones Científicas De Investigación
1. Synthesis of Polychlorinated Biphenyl Derivatives
- Methods of Application: The compound is synthesized from commercially available fluoroarenes via nucleophilic aromatic substitution with sodium methoxide. This reaction yields good to excellent yields of the desired methoxylated products. Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids yields methoxylated derivatives of PCB 11, 12, 25, 35, and 36 in low to good yields .
- Results or Outcomes: This synthesis strategy provides straightforward access to a range of mono- and dimethoxylated PCB derivatives that were not readily accessible previously .
2. Electrophilic Aromatic Substitution
- Methods of Application: The general mechanism involves the formation of an arenium ion intermediate, where the electrophile forms a sigma-bond to the benzene ring. This intermediate is then deprotonated to reform the aromatic system .
- Results or Outcomes: This reaction allows for the synthesis of a wide variety of substituted benzene derivatives .
3. Synthesis of exo-[n.m.n.m]metacyclophanes
- Results or Outcomes: The outcome of this application is the successful synthesis of exo-[n.m.n.m]metacyclophanes .
4. Electrophilic Aromatic Substitution of Substituted Benzenes
- Application Summary: 1-Bromo-2-chloro-3-methoxybenzene can undergo electrophilic aromatic substitution, a common reaction in organic chemistry where an atom that is attached to an aromatic system (usually hydrogen) is replaced by an electrophile .
- Methods of Application: The general mechanism involves the formation of an arenium ion intermediate, where the electrophile forms a sigma-bond to the benzene ring. This intermediate is then deprotonated to reform the aromatic system .
- Results or Outcomes: This reaction allows for the synthesis of a wide variety of substituted benzene derivatives .
5. Electrophilic Aromatic Substitution of Substituted Benzenes
- Application Summary: 1-Bromo-2-chloro-3-methoxybenzene can undergo electrophilic aromatic substitution, a common reaction in organic chemistry where an atom that is attached to an aromatic system (usually hydrogen) is replaced by an electrophile .
- Methods of Application: The general mechanism involves the formation of an arenium ion intermediate, where the electrophile forms a sigma-bond to the benzene ring. This intermediate is then deprotonated to reform the aromatic system .
- Results or Outcomes: This reaction allows for the synthesis of a wide variety of substituted benzene derivatives .
6. Synthesis of Benzene Derivatives
- Application Summary: 1-Bromo-2-chloro-3-methoxybenzene can undergo electrophilic aromatic substitution, a common reaction in organic chemistry where an atom that is attached to an aromatic system (usually hydrogen) is replaced by an electrophile .
- Methods of Application: The general mechanism involves the formation of an arenium ion intermediate, where the electrophile forms a sigma-bond to the benzene ring. This intermediate is then deprotonated to reform the aromatic system .
- Results or Outcomes: This reaction allows for the synthesis of a wide variety of substituted benzene derivatives .
Propiedades
IUPAC Name |
1-bromo-2-chloro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZKQZFQBFNXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632578 | |
| Record name | 1-Bromo-2-chloro-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-3-methoxybenzene | |
CAS RN |
174913-11-2 | |
| Record name | 1-Bromo-2-chloro-3-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174913-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-chloro-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



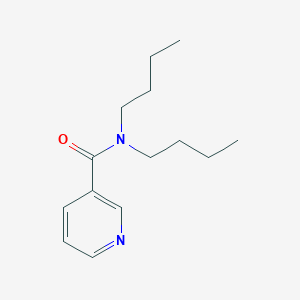
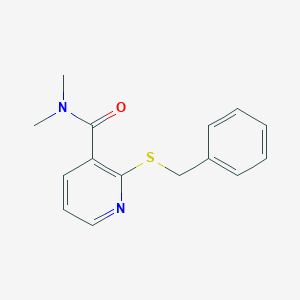
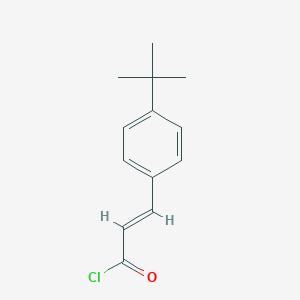
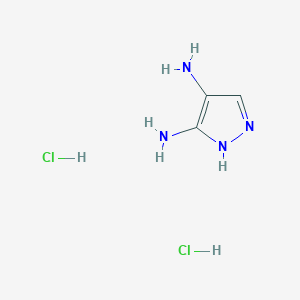
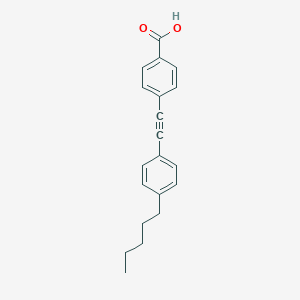
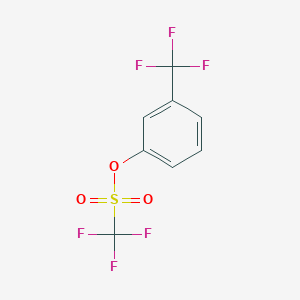

![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)
![8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B178395.png)
